molecular formula C19H14N2O3 B11199004 3'-(Pyridin-2-ylcarbamoyl)biphenyl-2-carboxylic acid

3'-(Pyridin-2-ylcarbamoyl)biphenyl-2-carboxylic acid

Cat. No.: B11199004
M. Wt: 318.3 g/mol
InChI Key: CVBXXDXTJJFEOJ-UHFFFAOYSA-N
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Description

3’-[(PYRIDIN-2-YL)CARBAMOYL]-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID is a complex organic compound that features a biphenyl core with a pyridinylcarbamoyl and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-[(PYRIDIN-2-YL)CARBAMOYL]-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between a boronic acid and a halide . The reaction conditions often involve a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3’-[(PYRIDIN-2-YL)CARBAMOYL]-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3’-[(PYRIDIN-2-YL)CARBAMOYL]-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-[(PYRIDIN-2-YL)CARBAMOYL]-[1,1’-BIPHENYL]-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H14N2O3

Molecular Weight

318.3 g/mol

IUPAC Name

2-[3-(pyridin-2-ylcarbamoyl)phenyl]benzoic acid

InChI

InChI=1S/C19H14N2O3/c22-18(21-17-10-3-4-11-20-17)14-7-5-6-13(12-14)15-8-1-2-9-16(15)19(23)24/h1-12H,(H,23,24)(H,20,21,22)

InChI Key

CVBXXDXTJJFEOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)NC3=CC=CC=N3)C(=O)O

Origin of Product

United States

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